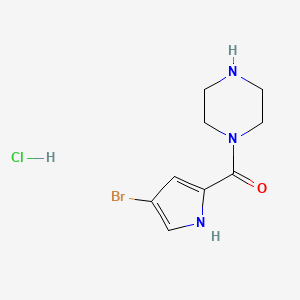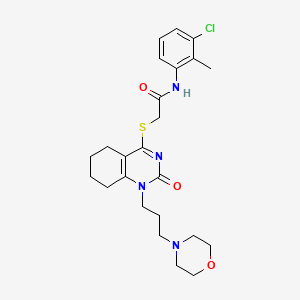
N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H31ClN4O3S and its molecular weight is 491.05. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Research has demonstrated the synthesis of novel quinazolinyl acetamides showing significant analgesic and anti-inflammatory activities. These compounds, synthesized from anthranilic acid through a multi-step process, were tested for their therapeutic potential. A specific compound in this series exhibited potent analgesic and anti-inflammatory effects, comparable or superior to standard drugs like diclofenac sodium, while presenting mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Activity
Another research direction involves the synthesis of pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles with notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These compounds were synthesized through the condensation of intermediates with chloroacetyl chloride, showcasing the versatility and potential of quinazolinyl derivatives in developing new antimicrobial agents (Singh et al., 2010).
Antitumor Activity
Quinazolinone derivatives have also been investigated for their antitumor activities. A particular study synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, testing them as inhibitors of tumor cell growth in culture. These compounds demonstrated significant potency against human leukemic lymphoblasts, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Forsch et al., 2002).
Antimalarial and Cytotoxic Activities
Further research into quinazolinone derivatives explored their application in antimalarial therapies. A novel series of phenylacetamide derivatives exhibited potent in vitro and in vivo antimalarial activities, with some compounds showing promising cytotoxic properties against cancer cell lines. This dual activity suggests the potential of these derivatives for comprehensive therapeutic applications (Ramírez et al., 2020).
Insecticidal Activity
Quinazolinone derivatives have also shown efficacy as insecticides, with certain compounds displaying significant toxicity against pests such as the cowpea aphid. This indicates the potential of these compounds for agricultural applications, offering a new avenue for pest control strategies (Bakhite et al., 2014).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4O3S/c1-17-19(25)7-4-8-20(17)26-22(30)16-33-23-18-6-2-3-9-21(18)29(24(31)27-23)11-5-10-28-12-14-32-15-13-28/h4,7-8H,2-3,5-6,9-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUITKYENWSJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

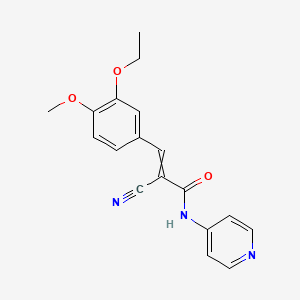
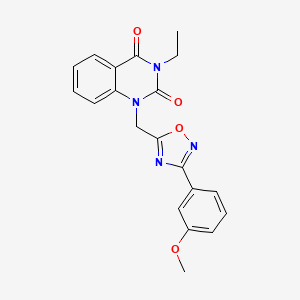
![Ethyl 2-[(3,5-dichlorophenyl)amino]acetate](/img/structure/B2720379.png)
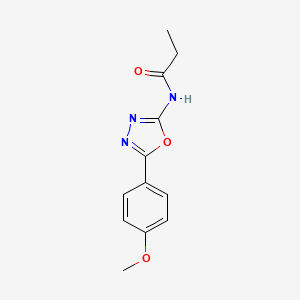
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2720381.png)

![N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2720384.png)
![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)
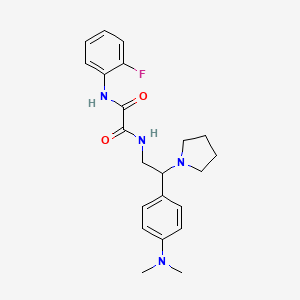
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)
